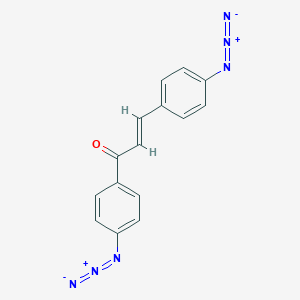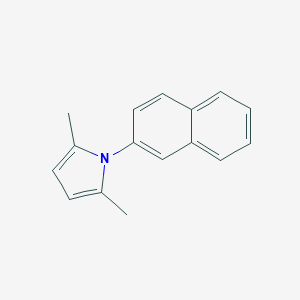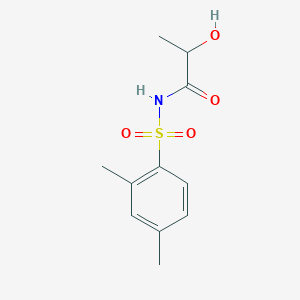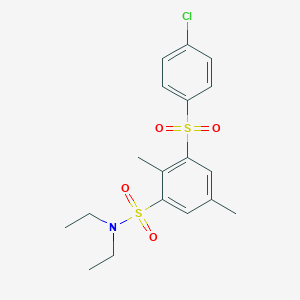![molecular formula C24H20N2O4S2 B273786 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B273786.png)
4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that belongs to the family of sulfonylurea drugs. It is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has been extensively studied for its potential applications in the field of scientific research.
作用机制
The mechanism of action of 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. The compound has been found to be a competitive inhibitor of carbonic anhydrase, meaning that it binds to the enzyme's active site and prevents it from functioning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. This leads to a decrease in the production of bicarbonate ions, which can have a number of effects on the body. For example, it can lead to a decrease in the pH of the blood, which can affect the functioning of enzymes and other proteins.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. However, one limitation is that its effects on the body can be complex and difficult to predict, which can make it challenging to interpret experimental results.
未来方向
There are a number of potential future directions for research on 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide. One possible direction is to investigate its potential as a therapeutic agent for diseases that involve dysregulation of carbonic anhydrase activity, such as glaucoma and epilepsy. Another possible direction is to explore its potential as a tool for studying the role of carbonic anhydrase in the regulation of acid-base balance in the body. Finally, further research could be done to better understand the complex biochemical and physiological effects of the compound, which could help to inform its use in lab experiments.
合成方法
The synthesis of 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 4-amino-1-naphthalenesulfonic acid, followed by the addition of 4-methylphenylsulfonyl hydrazide. The resulting compound is then subjected to a condensation reaction with benzenesulfonyl chloride to yield the final product.
科学研究应用
The compound has been extensively studied for its potential applications in the field of scientific research. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes.
属性
产品名称 |
4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide |
|---|---|
分子式 |
C24H20N2O4S2 |
分子量 |
464.6 g/mol |
IUPAC 名称 |
(NE)-4-methyl-N-[(4Z)-4-(4-methylphenyl)sulfonyliminonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O4S2/c1-17-7-11-19(12-8-17)31(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-32(29,30)20-13-9-18(2)10-14-20/h3-16H,1-2H3/b25-23-,26-24+ |
InChI 键 |
INUUTDUVAHXSEZ-MJPLYFDISA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C24 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C24 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)


![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)

![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)

